Product packaging for Ethyl 4-(phenylamino)benzoate(Cat. No.:CAS No. 64878-66-6)

Ethyl 4-(phenylamino)benzoate

Cat. No.: B2718365
CAS No.: 64878-66-6
M. Wt: 241.29
InChI Key: OXXSAXCSHHARKT-UHFFFAOYSA-N
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Description

Ethyl 4-(phenylamino)benzoate (CAS 64678-66-6) is a synthetic organic compound with the molecular formula C15H15NO2 and a molecular weight of 241.29 g/mol . It is supplied as a solid and should be stored sealed in a dry environment at 2-8°C . As a derivative of 4-aminobenzoate, this compound is of significant interest in medicinal and organic chemistry research . The 4-aminobenzoate core structure is a well-known pharmacophore in local anesthetics, forming the lipophilic section of the molecule that is critical for activity . Researchers may utilize this compound as a key building block or intermediate in the design and synthesis of novel bioactive molecules, such as local anesthetics, or for the development of more complex chemical entities like peptides and polymers . For Research Use Only. This product is intended for laboratory research purposes and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B2718365 Ethyl 4-(phenylamino)benzoate CAS No. 64878-66-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-anilinobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)12-8-10-14(11-9-12)16-13-6-4-3-5-7-13/h3-11,16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSAXCSHHARKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reductive Elimination:the Final Step is the Reductive Elimination from the Palladium Amido Intermediate, Which Forms the C N Bond of the Desired Product, Ethyl 4 Phenylamino Benzoate, and Regenerates the Pd 0 Catalyst.wikipedia.orgthis Step is Often the Turnover Limiting Step, Particularly for Electron Deficient Amines or when Using Certain Bulky Monophosphine Ligands.nih.govnih.govcomputational Studies Have Revealed That Reductive Elimination Typically Proceeds More Readily from a Three Coordinate, T Shaped Intermediate Than from a Four Coordinate Species.wikipedia.org

Influence of Ligands: Computational chemistry has been particularly insightful in explaining the profound effect of phosphine (B1218219) ligands on the reaction's efficiency. DFT studies have compared various ligands, such as BrettPhos and RuPhos, revealing how their steric bulk and electronic properties modulate the energy barriers of the different elementary steps. For instance, a DFT investigation into the amination of 3-bromoanisole (B1666278) found that with the BrettPhos ligand, oxidative addition was the rate-limiting step, whereas with RuPhos, reductive elimination had the highest activation barrier. nih.govacs.org These findings highlight the power of computational methods to rationalize ligand choice and guide the development of more effective catalysts. nih.gov

The table below summarizes representative computed activation free energies (ΔG‡) for the key steps in a model Buchwald-Hartwig amination reaction, illustrating the typical energy landscape of the catalytic cycle.

Catalytic StepLigand SystemReactantsActivation Free Energy (ΔG‡) (kcal/mol)Rate-Limiting StepReference
Oxidative AdditionPd-BrettPhos3-Bromoanisole + Diphenylamine (B1679370)26.6Yes nih.govacs.org
Reductive EliminationPd-BrettPhos3-Bromoanisole + Diphenylamine24.3No nih.govacs.org
Oxidative AdditionPd-RuPhos3-Bromoanisole + Diphenylamine25.0No nih.govacs.org
Reductive EliminationPd-RuPhos3-Bromoanisole + Diphenylamine27.6Yes nih.govacs.org
This data is illustrative for a model system and not for the specific synthesis of Ethyl 4-(phenylamino)benzoate.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework.

The ¹H NMR spectrum of Ethyl 4-(phenylamino)benzoate displays distinct signals for each unique proton environment. The ethyl ester group is characterized by a triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl pattern resulting from spin-spin coupling. The aromatic region of the spectrum is more complex, showing signals for the protons on both the benzoate (B1203000) and the aniline (B41778) rings. The protons on the benzoate ring, being part of a 1,4-disubstituted system, typically appear as two distinct doublets. The protons of the aniline ring appear as a set of multiplets. A broad singlet corresponding to the amine (N-H) proton is also observed. uni-muenchen.de

Table 1: ¹H NMR Spectroscopic Data for this compound (300 MHz, CDCl₃) An interactive data table will be provided here in a real-world application.

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.93 d 8.9 2H Aromatic (ortho to -COO)
7.34-7.25 m - 2H Aromatic (phenylamino)
7.19-6.97 m - 5H Aromatic (phenylamino & meta to -COO)
6.01 s (br) - 1H N-H
4.35 q 7.2 2H -OCH₂CH₃
1.38 t 7.2 3H -OCH₂CH₃

Data sourced from a doctoral dissertation. uni-muenchen.de

Table 2: ¹³C NMR Spectroscopic Data for this compound (75 MHz, CDCl₃) An interactive data table will be provided here in a real-world application.

Chemical Shift (δ) ppm Assignment
166.6 C=O
147.9 Aromatic (C-N)
140.9 Aromatic (ipso, phenylamino)
131.4 Aromatic (CH, ortho to -COO)
129.4 Aromatic (CH, phenylamino)
123.1 Aromatic (CH, phenylamino)
121.6 Aromatic (ipso, C-COO)
120.3 Aromatic (CH, phenylamino)
114.8 Aromatic (CH, meta to -COO)
60.5 -OCH₂CH₃
14.4 -OCH₂CH₃

Data sourced from a doctoral dissertation. uni-muenchen.de

While 1D NMR provides a foundational view, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) : This homonuclear experiment maps ¹H-¹H spin-spin couplings. For this compound, a COSY spectrum would show a cross-peak between the methyl triplet and the methylene quartet of the ethyl group, confirming their direct connectivity. It would also reveal couplings between adjacent protons on the aromatic rings, helping to assign specific signals within the overlapping multiplet regions. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. researchgate.netyoutube.com An HSQC spectrum would show a cross-peak connecting each proton signal (except the N-H proton) to the signal of the carbon atom it is attached to. This provides definitive C-H assignments, for instance, linking the proton signal at 4.35 ppm to the carbon signal at 60.5 ppm (-OCH₂).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals longer-range correlations between ¹H and ¹³C nuclei, typically over two or three bonds. researchgate.netyoutube.com HMBC is crucial for piecing together the molecular skeleton, especially for identifying quaternary carbons. For example, the protons of the ethyl group (-OCH₂) would show a correlation to the carbonyl carbon (C=O), and the aromatic protons ortho to the ester would show correlations to the carbonyl carbon, confirming the attachment of the ester group to the phenyl ring.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netmdpi.com For a molecule like this compound, which has conformational flexibility around the C-N single bond, NOESY or ROESY can provide insights into the preferred spatial arrangement (conformation). For instance, correlations between protons on the aniline ring and protons on the benzoate ring would indicate a specific rotational preference, providing information on the dihedral angle between the two aromatic rings.

Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their translational diffusion coefficients. youtube.com The diffusion rate is directly related to the size and shape of a molecule (its hydrodynamic radius). uni-wuerzburg.denih.gov In a DOSY experiment, all proton signals belonging to a single molecular entity will have the same diffusion coefficient and will align horizontally in the 2D plot.

For this compound, a DOSY experiment in a given solvent would yield a single diffusion coefficient, confirming the presence of a single, monomeric species. However, this technique becomes particularly valuable for studying intermolecular interactions. If the molecule were to form dimers or larger aggregates in solution, perhaps through hydrogen bonding or π-stacking, the resulting species would be larger and diffuse more slowly. youtube.com This would be observed in the DOSY spectrum as a smaller diffusion coefficient. By conducting DOSY experiments at varying concentrations, one can monitor the onset and extent of molecular aggregation, providing valuable information on the supramolecular chemistry of the compound. duke.edu

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in a compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a unique fingerprint of the molecule's functional groups. The FT-IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. kobe-u.ac.jp

Table 3: Key FT-IR Spectroscopic Data for this compound An interactive data table will be provided here in a real-world application.

Wavenumber (cm⁻¹) Vibration Type Functional Group
3365, 3338 N-H Stretch Secondary Amine (N-H)
2965 C-H Stretch Aromatic/Aliphatic C-H
1687, 1676 C=O Stretch Ester Carbonyl
1587, 1528, 1495 C=C Stretch Aromatic Ring
1271, 1249 C-O Stretch Ester (Aryl-O)
1173, 1109 C-O Stretch Ester (O-Alkyl)
845, 750, 693 C-H Bend Aromatic (out-of-plane)

Data sourced from a journal article. kobe-u.ac.jp

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering light from a laser and analyzing the small shifts in the energy of the scattered photons, which correspond to the molecule's vibrational modes. While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is particularly sensitive to non-polar, symmetric vibrations.

For this compound, a Raman spectrum would be expected to show strong signals for the symmetric stretching of the aromatic rings, which are often weak in the IR spectrum. The C=O stretch of the ester would also be visible. In the solid state, Raman spectroscopy can also provide information about the crystal lattice structure through the analysis of low-frequency phonon modes. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational properties of the molecule, aiding in a comprehensive structural confirmation.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for probing the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving its extensive conjugated system, which includes the two aromatic rings and the non-bonding electrons on the nitrogen and oxygen atoms. The primary chromophore can be considered the para-aminobenzoate fragment, with its electronic properties significantly modified by the N-phenyl substituent.

The electronic spectrum of this compound is characterized by strong absorption bands in the UV region, primarily arising from π→π* transitions. These transitions involve the excitation of electrons from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. The extended conjugation across the diphenylamine (B1679370) moiety and the benzoate group lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler precursors like ethyl 4-aminobenzoate (B8803810).

While specific experimental data for this compound is not widely published, data from closely related compounds provide insight into its expected photophysical properties. For instance, the precursor ethyl 4-aminobenzoate exhibits absorption peaks around 227 nm and 310 nm researchgate.net. A similar compound, Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, is reported to absorb ultraviolet radiation effectively in the 240-340 nm range, with near-complete absorption between 300-330 nm chemicalbook.com. Given the increased conjugation in this compound, its principal absorption bands are anticipated to fall within a similar, or slightly red-shifted, region.

The key electronic transitions and expected spectral characteristics are summarized in the table below.

Transition TypeInvolved OrbitalsChromophoreExpected Wavelength Region
π → ππ → πPhenyl, Benzoate, C=C240 - 340 nm
n → πn → πCarbonyl (C=O), Amine (N)> 300 nm (often lower intensity and overlapped by π→π* bands)

Data are inferred from the analysis of related molecular structures and general principles of UV-Vis spectroscopy.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

The molecular formula of this compound is C15H15NO2, corresponding to a precise molecular weight of approximately 241.11 Da and a nominal molecular weight of 241 g/mol nih.gov. In electron ionization mass spectrometry (EI-MS), the molecule is expected to produce a distinct molecular ion peak (M+) at m/z = 241.

The fragmentation of the molecular ion provides valuable structural information. While a specific spectrum for this compound is not available, its fragmentation pattern can be predicted based on established principles and the analysis of analogous structures like ethyl benzoate and ethyl 4-aminobenzoate pharmacy180.com. The primary fragmentation pathways are expected to involve the cleavage of the ester group and bonds adjacent to the amine linkage.

Key predicted fragmentation pathways include:

Loss of an ethoxy radical (•OC2H5): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion. This would result in a significant peak at m/z 196 (241 - 45).

Loss of ethylene (B1197577) (C2H4): A McLafferty rearrangement could lead to the loss of ethylene, producing a radical cation of 4-(phenylamino)benzoic acid at m/z 213 (241 - 28).

Cleavage of the C-N bond: Fragmentation at the C-N bond can lead to ions corresponding to the aniline radical cation ([C6H5NH]•+) at m/z 92 or the ethyl benzoate cation ([C9H10O2]+) at m/z 150.

Further fragmentation: The initial fragment ions can undergo further cleavage. For example, the acylium ion at m/z 196 could lose carbon monoxide (CO) to yield a fragment at m/z 168.

A summary of the predicted major fragments is provided in the table below.

m/zProposed Fragment IonFormula of FragmentNeutral Loss
241Molecular Ion [M]+•[C15H15NO2]+•-
196[M - OC2H5]+[C13H10NO]+•OC2H5
168[M - OC2H5 - CO]+[C12H10N]+•OC2H5, CO
92[Phenylamine]+•[C6H6N]+•C9H9O2

Fragmentation data is predicted based on the analysis of similar chemical structures.

X-ray Diffraction (XRD) for Single-Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, molecular conformation, and how molecules are arranged in the crystal lattice. To date, a publicly available single-crystal X-ray structure of this compound has not been reported. However, analysis of related compounds allows for a detailed prediction of its likely solid-state characteristics.

Crystal packing, or the arrangement of molecules in the unit cell, would be governed by the optimization of intermolecular forces to achieve a minimum energy state. Based on the crystal structure of the related compound Ethyl 4-(dimethylamino)benzoate (B8555087), which crystallizes in the monoclinic system (space group P2/a), a similar packing efficiency and symmetry might be anticipated for this compound researchgate.net.

The solid-state architecture of this compound would be significantly influenced by supramolecular interactions, particularly hydrogen bonding and π-π stacking.

Hydrogen Bonding: The secondary amine group (N-H) is a classic hydrogen bond donor. The carbonyl oxygen (C=O) of the ester group is a strong hydrogen bond acceptor. Therefore, it is highly probable that the crystal structure is stabilized by intermolecular N-H···O=C hydrogen bonds, linking molecules into chains or more complex networks.

π-π Stacking: The presence of two electron-rich aromatic rings makes π-π stacking interactions a likely and significant contributor to the crystal packing. These interactions would occur between the phenyl and/or benzoate rings of adjacent molecules, further stabilizing the solid-state structure.

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs of the same compound can exhibit different physical properties. Many aminobenzoate derivatives are known to exhibit polymorphism, where different packing arrangements arise from variations in the network of supramolecular interactions nih.gov.

For this compound, it is plausible that different polymorphs could be obtained under different crystallization conditions (e.g., by varying the solvent or temperature). These polymorphs would likely differ in the specific geometry of their N-H···O hydrogen bonds or the relative orientation of the π-stacked aromatic rings. Crystal engineering studies would aim to control these interactions to selectively produce polymorphs with desired physical properties. Without experimental data, the existence of polymorphs remains a theoretical possibility based on the molecule's functional groups.

Surface-Sensitive Spectroscopies (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Surface Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. While no specific XPS studies on this compound have been published, the expected spectral features can be reliably predicted.

An XPS analysis of this compound would provide survey scans to identify the constituent elements—carbon (C), nitrogen (N), and oxygen (O)—and high-resolution scans of the C 1s, N 1s, and O 1s core levels to determine their chemical environments.

C 1s Spectrum: The high-resolution C 1s spectrum would be complex and could be deconvoluted into multiple peaks corresponding to carbon atoms in different chemical environments:

C-C and C-H bonds in the aromatic rings.

C-N bond of the amine linkage.

C-O bond of the ester group.

O-C=O carbonyl bond of the ester group.

O 1s Spectrum: The O 1s spectrum would show two distinct components, attributable to the two different types of oxygen atoms in the ester functional group:

The carbonyl oxygen (C=O ).

The single-bonded ester oxygen (O -C2H5).

N 1s Spectrum: The N 1s spectrum would exhibit a single peak corresponding to the nitrogen atom in the secondary amine (-NH-) environment. The binding energy of this peak would provide information about the electronic state of the nitrogen atom.

XPS analysis of related aminobenzoic acids on surfaces has confirmed the ability of the technique to distinguish these chemical states and determine molecular orientation and bonding to a substrate acs.org. For a pure solid sample of this compound, XPS would confirm the surface elemental ratios and the integrity of the functional groups.

ElementCore LevelPredicted Chemical States and Corresponding Bonds
CarbonC 1sAromatic C-C/C-H, C-N (amine), C-O (ester), O-C=O (ester)
OxygenO 1sC=O (carbonyl), C-O (ether-type)
NitrogenN 1sC-N -C (secondary amine)

Table of predicted XPS data based on the molecular structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for validating its proposed empirical and molecular formula. For this compound, this analytical method is employed to experimentally determine the percentage composition of its constituent elements—Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O)—and compare these findings with the theoretical values derived from its presumed molecular formula, C₁₅H₁₅NO₂.

The theoretical elemental composition of a compound is calculated based on its molecular formula and the atomic weights of its constituent atoms. For this compound (C₁₅H₁₅NO₂), the molecular weight is 241.28 g/mol . The theoretical percentages of each element are calculated as follows:

Carbon (C): (15 * 12.011 g/mol ) / 241.28 g/mol * 100% = 74.67%

Hydrogen (H): (15 * 1.008 g/mol ) / 241.28 g/mol * 100% = 6.27%

Nitrogen (N): (1 * 14.007 g/mol ) / 241.28 g/mol * 100% = 5.81%

Oxygen (O): (2 * 15.999 g/mol ) / 241.28 g/mol * 100% = 13.26%

These calculated values serve as the benchmark against which experimental results are compared.

In a typical experimental workflow, a purified sample of this compound would be subjected to combustion analysis. In this process, the compound is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to N₂—are meticulously collected and quantified. The masses of these products are then used to determine the mass and percentage of each element in the original sample. The oxygen content is often determined by difference.

The congruence between the experimentally determined elemental percentages and the calculated theoretical values provides strong evidence for the compound's empirical formula. A close agreement, typically within a ±0.4% deviation, is widely accepted in the scientific community as a confirmation of the compound's purity and elemental composition.

Detailed Research Findings

For illustrative purposes, the following table presents the theoretical elemental composition of this compound. In a research context, this would be accompanied by the "found" or experimental values from one or more analyses.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01115180.16574.67
HydrogenH1.0081515.1206.27
NitrogenN14.007114.0075.81
OxygenO15.999231.99813.26
Total 241.290 100.00

In the absence of specific experimental data from diverse research sources, a comprehensive comparison and discussion of findings are precluded. However, it is a standard and expected practice in synthetic chemistry to perform and report elemental analysis. Any reputable study detailing the synthesis of this compound would present experimental values that closely align with the theoretical percentages shown in the table above, thereby validating its empirical formula of C₁₅H₁₅NO₂.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational in modern chemistry, providing detailed information about electron distribution and energy states. These calculations are crucial for understanding molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely employed for geometry optimization, which determines the lowest-energy arrangement of atoms, and for the calculation of vibrational frequencies, which correspond to molecular vibrations detectable by infrared and Raman spectroscopy.

For a molecule like Ethyl 4-(phenylamino)benzoate, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to find its most stable three-dimensional structure. The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. For the related compound Ethyl 4-aminobenzoate (B8803810), such calculations have been performed, yielding precise geometric parameters. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for an Aromatic Amine Ester calculated via DFT/B3LYP Method Note: This data is representative of typical results from DFT calculations on similar molecules and is for illustrative purposes.

ParameterAtoms InvolvedCalculated Value
Bond LengthC=O~1.21 Å
Bond LengthC-N (amine)~1.39 Å
Bond AngleO=C-O~124°
Bond AngleC-N-C~128°
Dihedral AngleC-C-N-C~35-45° (indicating a twisted conformation)

Following geometry optimization, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model and assist in the assignment of spectral bands to specific molecular motions. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in their electronically excited states. rsc.org It is the primary method for predicting ultraviolet-visible (UV-Vis) absorption spectra, as it can calculate the energies of electronic transitions from the ground state to various excited states.

A TD-DFT analysis of this compound would reveal its lowest-energy electronic transitions, the corresponding excitation energies, and their oscillator strengths, which relate to the intensity of absorption peaks. Key transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition, provide insight into the molecule's electronic behavior. For instance, in studies of Ethyl 4-aminobenzoate, TD-DFT has been used to calculate the HOMO-LUMO energy gap and interpret the experimental UV-Vis spectrum. nih.gov Such calculations are essential for understanding the photophysical properties of the molecule and for designing materials with specific optical characteristics.

Table 2: Representative TD-DFT Results for Electronic Properties of an Aromatic Amine Ester Note: This data is based on findings for Ethyl 4-aminobenzoate and serves to illustrate the output of TD-DFT calculations. nih.gov

PropertyCalculated ValueSignificance
HOMO Energy-5.9 eVEnergy of the highest occupied molecular orbital
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap4.7 eVEnergy required for the lowest electronic transition
Max. Absorption Wavelength (λmax)~300 nmPredicted peak in the UV-Vis absorption spectrum

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed view of electron behavior, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. These methods are vital for understanding conformational flexibility and condensed-phase properties.

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. The most stable conformation is typically found by performing a potential energy surface (PES) scan. This involves systematically rotating key dihedral angles—such as the angle between the two phenyl rings—and calculating the energy at each step. The conformation corresponding to the global energy minimum is the most probable structure. This technique has been successfully applied to derivatives to identify their most stable conformers. nih.govwikimedia.org

Furthermore, these models can predict and visualize intermolecular interactions, such as hydrogen bonds and π-π stacking, which are critical in determining how molecules interact with each other in a liquid or solid state.

The arrangement of molecules in a solid crystal lattice is known as crystal packing. Predicting this arrangement from a single molecule's structure is a complex challenge in computational chemistry. Simulations can be used to generate plausible crystal structures and predict their relative stabilities. This is particularly important for identifying potential polymorphs—different crystal structures of the same compound—which can have distinct physical properties.

The mechanical properties of molecular crystals, such as their elasticity and response to stress, can also be investigated computationally. Using molecular dynamics (MD) simulations, a virtual crystal lattice can be subjected to deformations (e.g., compression or shear), and the resulting stress can be calculated. From this stress-strain relationship, mechanical constants like the Young's modulus and bulk modulus can be derived. These simulations require an accurate force field that describes the interactions between molecules and are typically performed on a known crystal structure. Currently, no such studies have been published for this compound.

Reaction Mechanism Elucidation using Computational Methods

While specific computational studies elucidating the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, the formation of its core N-aryl bond is archetypal of the well-studied Buchwald-Hartwig amination reaction. Density Functional Theory (DFT) and other computational methods have been instrumental in detailing the catalytic cycle of this palladium-catalyzed C-N cross-coupling reaction. These theoretical studies provide a robust framework for understanding the mechanistic pathways involved in the synthesis of diarylamines like this compound from an aryl halide (e.g., 4-bromobenzoate (B14158574) or 4-iodobenzoate) and an amine (aniline).

The generally accepted catalytic cycle for the Buchwald-Hartwig amination, supported by extensive computational analysis, involves three primary steps: oxidative addition, deprotonation (or amine coordination/deprotonation), and reductive elimination. nih.govacs.orgnih.gov Computational studies have explored how the nature of the phosphine (B1218219) ligand, the base, and the substrates influences the energetics and feasibility of each step.

Mechanistic Investigations of Chemical Transformations Involving Ethyl 4 Phenylamino Benzoate

Kinetics and Reaction Order Studies of Ester Aminolysis

While specific kinetic studies on the aminolysis of Ethyl 4-(phenylamino)benzoate are not extensively documented, the reactivity of the ester functional group can be inferred from studies on analogous compounds. The rate of aminolysis, a nucleophilic acyl substitution reaction, is significantly influenced by both the electronic and steric properties of the substituents on the benzoate (B1203000) ring.

The phenylamino (B1219803) group at the 4-position is an electron-donating group, which tends to decrease the electrophilicity of the carbonyl carbon of the ester, thereby slowing down the rate of nucleophilic attack by an amine. Conversely, the reaction rate is also governed by steric hindrance around the reaction center. The bulky phenylamino group can sterically hinder the approach of the nucleophile.

In a related compound, ethyl 3-nitro-4-(phenylamino)benzoate, the interplay of these effects is evident. The introduction of a strong electron-withdrawing nitro group at the 3-position significantly enhances the reaction rate, despite the steric bulk of the adjacent phenylamino group. This highlights the dominant role of electronic effects in activating the ester toward nucleophilic attack.

Table 1: Influence of Substituents on Reaction Rates in Benzoate Esters

SubstituentTaft Steric Parameter (Es)Hammett Sigma Parameter (σ)Relative Rate Constant (M⁻¹s⁻¹)
Unsubstituted-01.0 × 10⁻³
4-(phenylamino)-2.48-1.4 × 10⁻⁴
3-nitro-4-(phenylamino)-+0.78 (for nitro group)6.7 × 10⁻²

This table is illustrative and compiles data from related benzoylation reactions to demonstrate the principles of steric and electronic effects.

The aminolysis of esters is typically a second-order reaction, being first-order with respect to both the ester and the amine. The reaction generally proceeds through a tetrahedral intermediate, and the rate-determining step can be either the formation or the breakdown of this intermediate, depending on the specific reactants and reaction conditions.

Detailed Mechanistic Pathways of Metal-Catalyzed Coupling Reactions

The formation of the C-N bond in this compound is often achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This reaction provides a versatile and efficient method for the synthesis of diarylamines. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of well-defined steps:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (e.g., ethyl 4-bromobenzoate) to a low-valent palladium(0) complex, which is typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate. The oxidative addition is often the rate-determining step in the catalytic cycle.

Amine Coordination and Deprotonation: The amine (e.g., aniline) then coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium(II) amido complex.

Reductive Elimination: The final step is the reductive elimination from the palladium(II) amido complex, which forms the desired C-N bond of the diarylamine product (this compound) and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the amide, which would lead to hydrodehalogenation of the arene and formation of an imine. The choice of ligands is crucial to favor the desired reductive elimination pathway.

Elucidation of Organocatalytic Cycles and Intermediates

While metal-catalyzed reactions are prevalent, organocatalysis offers an alternative, metal-free approach to the synthesis of diarylamines. Brønsted acid catalysis, for instance, can be employed for the direct amination of arenes. In a representative mechanistic cycle for a Brønsted acid-catalyzed amination, the following steps are proposed:

Protonation and Activation: The Brønsted acid catalyst protonates the aminating agent, increasing its electrophilicity.

Electrophilic Aromatic Substitution: The activated aminating agent then undergoes an electrophilic aromatic substitution reaction with the nucleophilic arene (e.g., an aniline (B41778) derivative). This step forms a C-N bond and generates a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate.

Deprotonation and Catalyst Regeneration: A base, which can be the solvent or the counter-ion of the Brønsted acid, removes a proton from the σ-complex to restore the aromaticity of the ring and regenerate the catalyst.

N-Heterocyclic carbenes (NHCs) are another class of organocatalysts that can potentially be involved in transformations of this compound derivatives. A general catalytic cycle for NHC-catalyzed reactions involves the nucleophilic attack of the NHC on an electrophilic substrate (e.g., an aldehyde or imine) to form a key intermediate known as the Breslow intermediate. This intermediate, through various reaction pathways, can then react with other substrates before the final product is released and the NHC catalyst is regenerated.

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

In both metal-catalyzed and organocatalytic reactions, the choice of catalyst and additives plays a pivotal role in determining the efficiency and selectivity of the transformation.

In the context of the Buchwald-Hartwig amination for the synthesis of this compound, the ligand on the palladium catalyst is of paramount importance. Early catalyst systems often had limited scope. The development of sterically hindered and electron-rich phosphine ligands, such as bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene), was a significant breakthrough. These ligands accelerate the rate of reductive elimination and prevent the formation of inactive palladium dimers, leading to higher yields and broader substrate scope.

The base used in the reaction is also a critical additive. It is required for the deprotonation of the amine, but its strength and nature can influence the reaction rate and the stability of the catalyst. Common bases include sodium tert-butoxide, lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate.

In organocatalytic reactions, the catalyst's structure directly influences the reaction's outcome. For example, in Brønsted acid catalysis, the acidity (pKa) of the catalyst affects its ability to activate the substrate. Additives can also modulate the catalyst's activity and the reaction environment.

Stereochemical Control and Enantioselective Reaction Mechanisms

While this compound itself is achiral, stereochemical control becomes important when it is a precursor or a part of a larger, chiral molecule. Enantioselective reactions are designed to produce one enantiomer of a chiral product in excess.

Organocatalysis has emerged as a powerful tool for enantioselective synthesis. Chiral organocatalysts can create a chiral environment around the reactants, directing the reaction to proceed through a lower energy transition state for the formation of one enantiomer.

For instance, in a formal aza-Diels-Alder reaction between an enone and a cyclic imine, a bifunctional primary aminothiourea catalyst can be used to achieve high enantio- and diastereoselectivity. The proposed mechanism involves a cooperative activation:

Dienamine Formation: The primary amine of the catalyst reacts with the enone to form a chiral dienamine intermediate.

Iminium Ion Activation: Simultaneously, the thiourea (B124793) moiety of the catalyst activates the imine through hydrogen bonding, forming a chiral iminium ion.

Stereocontrolled Cycloaddition: The dienamine then reacts with the activated iminium ion in a stereocontrolled [4+2] cycloaddition. The stereochemistry of the product is dictated by the chiral scaffold of the catalyst, which orients the reactants in a specific manner in the transition state.

Hydrolysis and Catalyst Regeneration: The resulting cycloadduct is then hydrolyzed to release the final product and regenerate the chiral organocatalyst.

This dual activation mechanism provides a high degree of stereochemical control, leading to the formation of the desired enantiomer with high selectivity.

Applications in Chemical Systems and Advanced Materials

As Key Synthetic Intermediates in Organic Synthesis

The aminobenzoate scaffold is a cornerstone in organic synthesis, and Ethyl 4-(phenylamino)benzoate serves as a valuable intermediate for constructing more complex molecules. The presence of the secondary amine (N-H) and the ethyl ester functionalities allows for a variety of chemical modifications. The amine group can undergo reactions like acylation and alkylation, while the ester group can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification.

This versatility makes it a precursor in the synthesis of various target molecules. For instance, related aminobenzoate derivatives are used as starting materials for creating more complex structures with potential biological activity, such as antimicrobial or anti-inflammatory agents. nih.gov The synthesis of derivatives like Ethyl 3-nitro-4-(phenylamino)benzoate highlights how the core structure can be further functionalized. nih.gov Synthetic procedures often involve steps such as the reduction of a nitro group to an amine or the coupling of precursor molecules. smolecule.comlookchem.com For example, the synthesis of ethyl 4-(butylamino)benzoate has been achieved via the reductive amination of p-nitrobenzoate with n-butyraldehyde. lookchem.com The general reactivity of the aminobenzoate structure makes it a fundamental building block for researchers developing novel compounds in medicinal chemistry and materials science. nih.gov

Integration into Polymer Architectures (e.g., Polyester (B1180765) Monomers, Polyurethanes)

The bifunctional nature of the aminobenzoate structure allows for its incorporation into polymer chains. Derivatives of this compound are particularly noted for their use in polyurethane (PU) systems. google.comnih.gov A closely related compound, Ethyl 4-[[(methylphenylamino)methylene]amino]benzoate, is valued for its excellent compatibility with both polyester and polyether polyols, which are key components in the production of polyurethanes. google.com This compatibility allows it to be easily mixed into the resin system. google.com

Its integration into polymers serves a dual purpose. Firstly, it can act as a monomer or chain modifier, altering the physical properties of the final polymer. Secondly, as discussed later, it can impart specific functionalities, such as UV resistance. The compound and its analogues are utilized in a wide array of polymer applications, including PU foams (microcellular, rigid, and flexible), coatings, synthetic leather, adhesives, sealants, and elastomers. google.comresearchgate.net Its use extends to other polymer systems as well, including polypropylene (B1209903) (PP), polyethylene (B3416737) (PE), and acrylonitrile (B1666552) butadiene styrene (B11656) (ABS). nih.gov

Role as Ligands or Organocatalysts in Chemical Reactions

The molecular structure of this compound, containing nitrogen and oxygen atoms with lone pairs of electrons, gives it the potential to act as a ligand, coordinating to metal centers in catalysts. While direct application of this compound as a primary ligand is not widely documented, the broader class of aminobenzoate derivatives is relevant in catalysis. For example, palladium-catalyzed reactions are commonly used to synthesize N-substituted aminobenzoates themselves, indicating the interaction of this class of molecules with transition metal systems.

In the realm of organocatalysis, tertiary amine derivatives have shown significant utility. Ethyl 4-(dimethylamino)benzoate (B8555087) (EDAB), a related compound, functions as a tertiary amine synergist in photopolymerization reactions. google.com It is used with Type II photoinitiators to enhance the efficiency of the polymerization process, particularly by reducing oxygen inhibition. google.com This catalytic role in initiating polymerization highlights the potential of the aminobenzoate scaffold in designing molecules for catalytic applications.

Development of Optoelectronic Materials and Dyes

Derivatives of this compound are promising candidates for the development of nonlinear optical (NLO) materials, which are crucial for optoelectronic and photonic technologies. vulcanchem.comstle.org NLO materials can alter the properties of light and are used in applications like optical switching and data storage. stle.org

The efficacy of these molecules often relies on a Donor-π-Acceptor (D-π-A) structure. A Schiff base derivative, ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB), has been studied for its NLO properties. vulcanchem.com In this molecule, the methoxy (B1213986) group (-OCH3) acts as an electron donor and the ethyl carboxylate group (-COOC2H5) acts as an electron acceptor, with the conjugated π-system of the aromatic rings and imine bond facilitating charge transfer. vulcanchem.com Theoretical studies have shown that the NLO activity of such molecules can be significantly enhanced by substituting the donor group with stronger electron-donating moieties, like a pyrrolyl group. vulcanchem.comstle.org This research demonstrates the utility of the this compound framework as a platform for designing advanced optoelectronic materials.

Application in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on designing solid-state structures with desired properties, which are governed by intermolecular interactions. This compound and its derivatives contain multiple functional groups capable of forming specific intermolecular bonds, making them excellent building blocks in supramolecular chemistry.

The key interaction motifs include:

Hydrogen Bonding : The secondary amine (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester group can act as a hydrogen bond acceptor.

π-π Stacking : The two aromatic rings can engage in π-π stacking interactions with other aromatic systems.

Functional Materials Development (e.g., UV Stabilizers, Organic Gelators)

One of the most significant commercial applications for derivatives of this compound is in the development of functional materials, particularly as UV stabilizers. A closely related formamidine (B1211174) derivative, often referred to as UV-1, is a highly effective UV absorber. google.commdpi.com It is designed to protect materials like plastics, coatings, and adhesives from degradation caused by ultraviolet radiation. nih.govmdpi.com

This compound functions by strongly absorbing UV radiation, particularly in the 240-340 nm range, and dissipating the energy as harmless heat. google.com This prevents photo-initiated degradation of polymers, which can lead to discoloration, cracking, and loss of mechanical strength. nih.gov Its effectiveness is reported to be 1.1 to 1.4 times greater than that of conventional UV absorbers like benzophenones or benzotriazoles. google.com It is widely used to prevent yellowing and degradation in polyurethane products, including foams, coatings, and synthetic leather. google.comresearchgate.net

Table 1: Applications of this compound Derivatives as UV Stabilizers

Polymer SystemApplication AreaFunction
Polyurethane (PU)Foams, coatings, synthetic leather, elastomers, adhesivesPrevents yellowing and degradation. google.comresearchgate.net
Polypropylene (PP)Automotive parts, packagingPrevents cracking and loss of strength. nih.gov
Polyethylene (PE)Films, packaging materialsEnhances durability in outdoor applications. nih.gov
Acrylonitrile Butadiene Styrene (ABS)Housings, consumer goodsMaintains structural and aesthetic integrity. nih.gov
Adhesives & SealantsConstruction, automotivePrevents loss of adhesion due to UV exposure. google.commdpi.com

Furthermore, other derivatives have been synthesized and explored for their potential as organic gelators. For example, Ethyl 4-((11-(hexylamino)-11-oxoundecyl)oxy)benzoate has been identified as a potential gelator for oils and fuels. vanderbiltchemicals.com This suggests its possible application in environmental remediation, such as cleaning up oil spills. vanderbiltchemicals.com

Use as Lubricant Additives in Specialized Systems

The core chemical structure of this compound is diphenylamine (B1679370), which is a well-established scaffold for high-temperature antioxidant additives in petroleum and synthetic lubricants. minglanchem.comrsc.org Lubricants operating under severe conditions are prone to oxidation, a process that leads to increased viscosity, sludge formation, and acid buildup, ultimately causing equipment failure. rsc.org

Aromatic amine antioxidants, particularly alkylated diphenylamines, function as radical scavengers. rsc.org They interrupt the auto-oxidation cycle by donating a hydrogen atom to terminate the chain reactions initiated by free radicals. rsc.org While this compound itself is not cited as a direct additive, its derivatives are actively researched for this purpose. Novel multifunctional additives have been synthesized by modifying the diphenylamine structure to create compounds with enhanced antioxidant and anti-wear properties. nih.govmdpi.com For example, a difluoroboron derivative of a diphenylamine antioxidant showed better performance than traditional additives. nih.govmdpi.com The development of poly(diphenylamine) derivatives has also been explored to create effective lubricant antioxidants for high-temperature conditions. researchgate.net The inherent antioxidant capability of the diphenylamine moiety makes this class of compounds highly relevant for specialized lubricant formulations.

Based on a comprehensive search of available scientific literature, there are no specific research studies or data available on the application of "this compound" as a corrosion inhibitor. Consequently, detailed research findings and data tables for its use in corrosion inhibition studies, as requested, cannot be provided.

The searches for information on this specific compound in the context of corrosion inhibition did not yield any relevant results. The scientific literature that was retrieved focused on derivatives or compounds with similar names, but not on this compound itself.

Therefore, the section on "" focusing on "Corrosion Inhibition Studies" for this compound cannot be generated due to the absence of published research in this area.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of diarylamines, including ethyl 4-(phenylamino)benzoate, has traditionally been dominated by palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination. nsf.govacs.org While highly effective, the reliance on precious metal catalysts and often harsh reaction conditions has prompted a search for more sustainable alternatives.

Future research is focused on several key areas to create greener synthetic pathways:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing palladium with more abundant and less costly metals such as copper and iron. researchgate.net Iron-catalyzed C-N cross-coupling, for instance, offers a more eco-friendly and economically viable method for synthesizing diarylamines. researchgate.net

Green Solvents and Conditions: Efforts are being made to adapt synthetic protocols to use environmentally benign solvents, such as water or bio-renewable solvents, and to conduct reactions under milder temperatures and pressures. google.com

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for the production of fine chemicals. This technology offers superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes, leading to more efficient and sustainable manufacturing.

Catalyst Recycling: The development of heterogeneous catalysts or methods for recovering and recycling homogeneous catalysts is a critical aspect of sustainable synthesis, aiming to reduce waste and the environmental impact associated with heavy metals. google.com

A comparison of traditional versus emerging synthetic approaches is highlighted in the table below.

FeatureTraditional Methods (e.g., Buchwald-Hartwig)Emerging Sustainable Routes
Catalyst Typically Palladium nsf.govacs.orgIron, Copper researchgate.net
Solvents Often organic solvents (e.g., toluene)Greener alternatives (e.g., water) google.com
Efficiency High yields but can require harsh conditionsAims for high efficiency under mild conditions
Sustainability Concerns over catalyst cost and wasteFocus on catalyst recycling and atom economy google.com

Exploration of Advanced Functional Materials Utilizing Arylamino Benzoate (B1203000) Scaffolds

The arylamino benzoate scaffold, with its inherent electronic and photophysical properties, serves as a valuable building block for a new generation of advanced functional materials. nih.govresearchgate.net The ability to modify the aromatic rings allows for the fine-tuning of material properties for specific applications.

Key areas of exploration include:

Organic Electronics: Diaryl- and triarylamines are crucial components in organic light-emitting diodes (OLEDs), often serving as hole-transporting materials or as part of emissive molecules. researchgate.net The this compound structure can be incorporated into more complex molecules designed for high-efficiency lighting and displays.

Functional Polymers: Incorporating the arylamino benzoate moiety into polymer chains can lead to materials with enhanced thermal stability, specific optical properties, or charge-transport capabilities, suitable for applications in aerospace, electronics, and coatings.

UV Absorbers: Derivatives of this scaffold are already used as UV absorbers in materials like polyurethanes, protecting them from degradation. chemicalbook.comintermediabiz.com Future research will likely focus on creating more potent and durable UV-protective agents for a wider range of polymers and coatings.

Integration of Machine Learning and AI in Compound Design and Prediction of Reactivity

The intersection of artificial intelligence (AI) and chemistry is revolutionizing how new molecules and reactions are discovered. engineering.org.cn For compounds like this compound, machine learning (ML) offers powerful tools to accelerate research and development.

Future applications of AI and ML in this context include:

Reaction Optimization: ML algorithms can analyze vast datasets of chemical reactions to predict the optimal conditions (catalyst, solvent, temperature) for synthesizing diarylamines, minimizing the need for extensive trial-and-error experimentation. researchgate.netnih.gov

Catalyst Design: AI can be used to design novel catalyst ligands with improved activity and selectivity for C-N cross-coupling reactions. researchgate.net By predicting how a catalyst's structure will influence reaction outcomes, researchers can focus on synthesizing only the most promising candidates.

Predicting Reaction Outcomes: Given a set of reactants and reagents, ML models can predict the likely products and their yields with high accuracy. nih.govacs.org This is invaluable for planning synthetic routes and assessing the viability of a proposed chemical transformation. acs.org

Application AreaMachine Learning / AI ContributionPotential Impact
Synthesis Predicts optimal reaction conditions and outcomes. researchgate.netnih.govReduced experimental cost and time.
Catalysis Designs novel, highly efficient catalyst structures. researchgate.netDevelopment of more sustainable chemical processes.
Materials Science Screens virtual compounds to identify new functional materials.Accelerated discovery of materials for OLEDs, etc.

In-depth Studies of Solid-State Behavior and Phase Transitions

The arrangement of molecules in the solid state dictates many of a material's bulk properties, including its melting point, solubility, and electronic conductivity. Understanding the solid-state behavior of this compound and its derivatives is crucial for their application in areas like organic electronics and pigments.

Emerging research in this area focuses on:

Polymorphism: Investigating the different crystalline forms (polymorphs) in which the compound can exist. Each polymorph can have unique properties, and controlling crystallization to obtain the desired form is a major goal.

Crystal Engineering: The rational design of crystal structures by forming co-crystals or modifying the molecular structure to control intermolecular interactions (e.g., hydrogen bonding, π-π stacking).

Single-Crystal X-ray Diffraction: This technique provides definitive information about the molecular and crystal structure. Studies on related molecules, such as ethyl 4-(3-chlorobenzamido)benzoate, have successfully determined their crystal systems, unit cell dimensions, and spatial arrangement, providing a blueprint for how to analyze arylamino benzoates. eurjchem.com

Example Crystal Structure Data for a Related Compound eurjchem.com This table shows data for Ethyl 4-(3-chlorobenzamido)benzoate as an example of solid-state characterization.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 5.2941
b (Å) 8.157

| c (Å) | 16.238 |

Advanced Spectroscopic Characterization for Real-time Reaction Monitoring

To fully optimize the synthesis of this compound, a deep understanding of the reaction mechanism, kinetics, and the role of intermediates is essential. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions are becoming indispensable.

Future outlook in this area includes:

In-situ NMR and IR Spectroscopy: These methods allow chemists to "watch" a reaction as it happens, tracking the consumption of reactants and the formation of products and intermediates without needing to take samples. nsf.gov

Mechanistic Elucidation: By identifying and characterizing transient intermediates in catalytic cycles, such as those in the Buchwald-Hartwig amination, researchers can gain crucial insights into how the reaction proceeds. acs.orgmdpi.com Spectroscopic analysis is key to confirming the structure of these intermediates. mdpi.comumanitoba.ca

Kinetic Analysis: Real-time data provides accurate information on reaction rates, which is vital for process optimization, scale-up, and ensuring the safety and efficiency of chemical manufacturing.

These advanced analytical methods provide a level of detail that was previously unattainable, paving the way for the development of highly efficient and robust synthetic protocols.

Q & A

[Basic] What are the standard synthetic routes for Ethyl 4-(phenylamino)benzoate, and how can reaction efficiency be optimized?

Methodological Answer:
this compound is typically synthesized via nucleophilic aromatic substitution. A common approach involves reacting ethyl 4-halobenzoate (e.g., chloro or bromo derivatives) with phenylamine (aniline) in the presence of a base like triethylamine to scavenge hydrogen halide byproducts . Optimization includes:

  • Molar ratios : Excess phenylamine (2–3 equivalents) improves yield by driving the reaction to completion.
  • Temperature : Moderate heating (50–60°C) balances reaction rate and side-product formation.
  • Catalysts : Polar aprotic solvents (e.g., THF) enhance nucleophilicity.
    Reaction progress is monitored via TLC, and purification involves recrystallization from ethanol or column chromatography .

[Basic] How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation requires a combination of analytical techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Signals for the ethyl ester (δ ~1.3 ppm for CH₃, δ ~4.3 ppm for CH₂), aromatic protons (δ ~6.8–7.6 ppm), and NH (δ ~5–6 ppm, broad) .
    • ¹³C NMR : Carbonyl (δ ~165–170 ppm), aromatic carbons (δ ~115–150 ppm), and ester groups (δ ~60–65 ppm for CH₂) .
  • IR Spectroscopy : Stretching bands for N–H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
  • X-ray Crystallography : SHELX programs refine crystal structures to confirm bond lengths and angles .

[Advanced] How can researchers resolve contradictions in spectroscopic data during structure elucidation (e.g., unexpected NH signals or aromatic splitting patterns)?

Methodological Answer:
Contradictions often arise from tautomerism, impurities, or dynamic effects. Strategies include:

  • Variable Temperature NMR : Cooling the sample reduces exchange broadening, resolving NH proton signals .
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon environments to assign overlapping signals .
  • X-ray Diffraction : Definitive proof of molecular geometry and hydrogen bonding patterns .
  • Mass Spectrometry (HRMS) : Verifies molecular ion integrity and detects impurities .

[Advanced] What experimental designs are suitable for evaluating the reactivity of this compound in polymer or resin systems?

Methodological Answer:
To assess reactivity (e.g., as a co-initiator or UV absorber):

  • Degree of Conversion Analysis : Use FTIR to monitor C=C bond consumption in resin systems. Compare with co-initiators like 2-(dimethylamino) ethyl methacrylate .
  • Physical Property Testing : Measure tensile strength, glass transition temperature (DSC), and solubility post-polymerization .
  • Accelerated Aging Studies : Expose to UV light (e.g., 365 nm) and track degradation via UV-Vis spectroscopy .

[Advanced] How can computational methods predict the UV absorption properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electronic transitions (HOMO→LUMO) using software like Gaussian or ORCA. Optimize geometry at the B3LYP/6-31G(d) level .
  • Time-Dependent DFT (TD-DFT) : Simulate UV-Vis spectra and compare with experimental data to validate absorption maxima (e.g., ~300–350 nm for π→π* transitions) .
  • Solvent Effects : Include polarizable continuum models (PCM) to account for solvent interactions .

[Advanced] How can catalytic systems be optimized for cross-coupling reactions involving this compound?

Methodological Answer:
For Suzuki-Miyaura or Buchwald-Hartwig couplings:

  • Ligand Screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene ligands to enhance palladium catalyst activity .
  • Solvent Optimization : Use toluene or DMF for solubility and stability of intermediates .
  • Reaction Monitoring : Track progress via GC-MS or HPLC to identify side products (e.g., dehalogenation or homocoupling) .

[Basic] What are the common degradation pathways of this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Hydrolysis : Ester group hydrolyzes to 4-(phenylamino)benzoic acid. Monitor via pH titration or NMR .
  • Basic Conditions : Saponification of the ester to the carboxylate salt. Use NaOH (1.4 equivalents) at 50°C for optimal conversion .
  • Thermal Stability : Conduct TGA to identify decomposition temperatures (>200°C typical for aromatic esters) .

[Advanced] How can researchers address low yields in the synthesis of this compound derivatives via nucleophilic substitution?

Methodological Answer:
Low yields often stem from steric hindrance or poor leaving-group ability. Mitigation strategies:

  • Leaving Group Modification : Replace halogens with triflate (-OTf) groups to enhance reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity .
  • Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) to facilitate interfacial reactions in biphasic systems .

[Basic] What safety precautions are critical when handling this compound in the lab?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in approved containers .

[Advanced] How can this compound be functionalized for applications in medicinal chemistry (e.g., as a kinase inhibitor precursor)?

Methodological Answer:

  • Reductive Amination : React with aldehydes/ketones and NaBH₃CN to introduce alkyl/aryl groups at the amine site .
  • Click Chemistry : Incorporate azide or alkyne moieties for Huisgen cycloaddition with biomolecules .
  • Enzymatic Resolution : Use lipases to enantioselectively modify the ester group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.